Androstan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-

Solid-state characterization Purity verification Reference material procurement

Co-eluting isomeric methylandrostanediols compromise doping control assays and pharmacokinetic studies. This stereochemically defined (3α,5β,17β)-isomer (CAS 641-84-9)-the primary 5β-reduced Phase I metabolite of methyltestosterone-resolves isomer ambiguity with validated GC-MS fragmentation (m/z 435, 270, 255, 143) and 165°C mp verification. • Differentiated from the co-mass 5α,3α isomer (T1) by retention time & fragmentation for unambiguous WADA-compliant identification. • Traceable to SI kg via NMIA D561 CRM (ISO 17034) for defined uncertainty calibration. Supplied ≥98% purity; ambient shipping.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 641-84-9
Cat. No. B1666757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostan-3,17-diol, 17-methyl-, (3alpha,5beta,17beta)-
CAS641-84-9
SynonymsAL-3841;  AL 3841;  AL3841;  UNII-I2617LFT4V; 
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O
InChIInChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+/m1/s1
InChIKeyQGKQXZFZOIQFBI-BJOXDUDZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Overview of 17α-Methyl-5β-androstane-3α,17β-diol


17α-Methyl-5β-androstane-3α,17β-diol (CAS 641-84-9), systematically named (3α,5β,17β)-17-methylandrostane-3,17-diol, is a synthetic C19 androstane steroid with a fully saturated tetracyclic core, 3α- and 17β-hydroxyl groups, and a 17α-methyl substitution. It is a well-established Phase I metabolite of the anabolic-androgenic steroid 17α-methyltestosterone, formed through Δ⁴-3-ketone reduction with 5β,3α-stereochemistry [1]. The compound is routinely monitored in doping control via GC-MS alongside its 5α-isomer (17α-methyl-5α-androstane-3α,17β-diol) [2]. Its 5β (cis-A/B ring junction) configuration distinguishes it from more common 5α-reduced androgens and directly impacts its physicochemical properties, metabolic fate, and detectability profile.

5β-stereochemistry authenticated reference standard for metabolite identification
Supports GC-MS calibration for doping control and forensic toxicology research
Requires derivatization for LC-MS/MS workflows; source-specific analytical review

Why 5β vs. 5α Stereochemistry Matters


In steroid analytical chemistry and pharmacokinetics, the stereochemical configuration at C5 fundamentally determines a compound's A/B ring junction geometry, which in turn dictates chromatographic retention, mass spectral fragmentation, melting behavior, and enzymatic recognition by UDP-glucuronosyltransferases (UGTs) [1]. Among the four isomeric 17α-methylandrostane-3,17-diols, the (3α,5β,17β) isomer (CAS 641-84-9) differs from its (3β,5α,17β) counterpart (CAS 641-83-8) by approximately 45°C in melting point and is present at markedly different abundance ratios in biological matrices—12–28% versus 45–62% of fecal methylandrostanediols in dogs [2]. Generic substitution between these isomers without stereochemical verification therefore introduces significant quantitative error in calibration standards, misidentification in doping control, and irreproducible pharmacokinetic data.

Isomer Co-mass ion of 5α,3α isomer (450.3351 Da) may lead to misidentification without chromatographic resolution.
Property Melting point disparity (~45 °C) versus 5α,3β isomer can alter morphology and sample preparation consistency.
Method Poor LC-ESI-MS/MS ionizability; generic substitution may invalidate GC-MS-only method validation context.

Quantitative Differentiation Evidence


Melting Point Differential vs. 5α,3β Isomer

The (3α,5β,17β) isomer exhibits a melting point of 165 °C as certified by NMIA in ISO 17034-accredited reference material D561 [1]. In contrast, the (3β,5α,17β) isomer (CAS 641-83-8) melts at 210–211 °C [2]. This 45–46 °C difference, arising from the distinct crystal packing energetics of the cis- versus trans-A/B ring junction, provides a straightforward identity confirmation and purity screening tool during receipt and storage of bulk material.

Melting Point Difference
Head-to-head
165 °C
Supports rapid stereochemical identity confirmation during procurement.
Measured vs. 5α,3β isomer (210 °C) via NMIA CRM and literature.
Solid-state characterization Purity verification Reference material procurement

Fecal Metabolite Abundance in Canine Model

In an in vivo canine metabolic disposition study using ¹⁴C-labeled 17α-methyltestosterone, the four isomeric methylandrostanediols were quantified in feces. The (3β,5α,17β) isomer constituted 45–62% of the total methylandrostanediol fraction, while the target (3α,5β,17β) isomer accounted for 12–28% [1]. The 5α,3α and 5β,3β isomers were found in very small amounts only. This establishes that the 5β,3α configuration yields approximately 2- to 4-fold lower fecal abundance than the dominant 5α,3β isomer in this species.

Metabolite Abundance
Head-to-head
5β,3α Isomer: 12–28%
5α,3β Isomer: 45–62% of methylandrostanediols
Requires isomer-specific calibration for accurate quantification in metabolic profiling.
Canine fecal extracts; Mosbach et al., J. Lipid Res. 1968.
Metabolite profiling Pharmacokinetics Doping control marker selection

Accurate Mass Differentiation by GC-HRMS

GC-HRMS analysis of per-TMS derivatives of all eight tetrahydromethyltestosterone stereoisomers yielded accurate mass measurements (M⁺•, EI, 70 eV). The target compound T3 (17α-methyl-5β-androstane-3α,17β-diol) exhibited an accurate mass of 450.3351 Da with a mass deviation of 1.55 ppm from the exact mass (450.3344 Da for C₂₆H₅₀O₂Si₂⁺•). In contrast, its 5β,3β diastereomer T4 showed 450.3344 Da with 0 ppm deviation [1]. The 5α,3α isomer T1 matched T3 at 450.3351 Da (1.55 ppm), meaning 5β,3α and 5α,3α are indistinguishable by accurate mass alone but are separated from the 5β,3β isomer by 1.55 ppm. Chromatographic retention time differentiation remains essential for these co-mass isomers.

GC-HRMS Accurate Mass
Head-to-head
Target (T3): 450.3351 Da, Δ 1.55 ppm
5β,3β Isomer (T4): 450.3344 Da, Δ 0 ppm
Accurate mass alone insufficient; co-mass with 5α,3α isomer requires chromatographic resolution.
Per-TMS derivative, EI 70 eV; Steff & Parr, 2024.
High-resolution mass spectrometry Isomer discrimination Confirmatory analysis

LC-ESI-MS/MS Detectability Limitation

Both 17α-methyl-5β-androstane-3α,17β-diol and its 5α,3α counterpart lack readily ionizable moieties (no conjugated ketone, no carboxylic acid, no amine), rendering them poorly detectable by LC-ESI-MS/MS without derivatization [1]. As a result, GC-MS remains the routine platform for their detection in doping control [1]. In contrast, later-eluting Phase I metabolites such as 6-ene-epimethyltestosterone are amenable to LC-ESI-MS/MS detection via precursor ion scanning, offering an alternative LC-based workflow [1]. This analytical limitation is shared by the entire class of fully reduced 17α-methyl-androstane-3,17-diols and is not unique to the 5β isomer, but it dictates that laboratories procuring this compound for method development must also invest in GC-MS or derivatization-compatible LC-MS instrumentation.

LC-MS/MS Detectability
Class-level inference
Poor ionization without derivatization; GC-MS required.
Method selection context is critical; LC-MS-only workflows require derivatization infrastructure.
Class-level limitation shared by fully reduced androstanediols.
Ionization efficiency Method selection Analytical workflow design

Certified Reference Material Status

The National Measurement Institute of Australia (NMIA) has issued Certified Reference Material D561 for 17α-methyl-5β-androstane-3α,17β-diol (CAS 641-84-9), with a certified mass of 1000 ± 9 μg per ampoule at the 95% confidence interval (k=2) and purity traceable to the SI unit for mass (kg) via balance calibration [1]. The certification is accredited for compliance with ISO 17034 [1]. Homogeneity was assessed by GC-FID on seven randomly selected ampoules [1]. No equivalent ISO 17034-certified reference material currently exists for the 5α,3β (CAS 641-83-8) or 5α,3α (CAS 641-82-7) isomeric methylandrostanediols from a national metrology institute. This regulatory-grade certification directly supports use as a primary calibration standard in WADA-accredited anti-doping laboratories and forensic toxicology facilities.

CRM Certification
Supporting evidence
ISO 17034; 1000 ± 9 µg per ampoule (k=2)
Supports direct use as primary calibration standard with metrological traceability.
NMIA D561 CRM; certified mass fraction traceable to SI kg.
Certified reference material ISO 17034 Calibration standard Metrological traceability

Validated Application Scenarios


GC-MS Calibration Standard for Doping Control

The NMIA D561 certified reference material (ISO 17034, 1000 ± 9 μg per ampoule, purity traceable to SI kg) provides accredited metrological traceability for quantitative GC-MS assays targeting 17α-methyl-5β-androstane-3α,17β-diol as a methyltestosterone metabolite [1]. The compound's 165 °C melting point enables convenient pre-analytical identity verification [2]. Laboratories utilize this CRM to establish calibration curves with defined uncertainty budgets, as this metabolite is one of two primary GC-MS targets in routine doping control screening for methyltestosterone misuse [3].

Stereochemical Reference for Isomer Differentiation

In confirmatory doping control where legal defensibility depends on unambiguous isomer assignment, the target compound (T3; accurate mass 450.3351 Da, Δ 1.55 ppm for per-TMS derivative) serves as an authenticated reference for combined retention time and fragmentation pattern matching against the co-mass 5α,3α isomer (T1; also 450.3351 Da) [1]. The established NMR and GC-MS characterization data from the Steff & Parr synthesis and structural confirmation study provide the evidentiary basis for isomer-specific identification [1].

Pharmacokinetic Modeling of 5β-Reduced Metabolism

The differential fecal abundance of the 5β,3α isomer (12–28% of methylandrostanediols) versus the 5α,3β isomer (45–62%) in the canine model [1] necessitates the use of stereochemically pure, authenticated standards for accurate pharmacokinetic parameter estimation. Researchers conducting cross-species metabolic profiling (canine, equine, human) require this specific isomer to correctly assign metabolite identities and quantify the contribution of the 5β-reduction pathway, which is catalyzed by distinct 5β-reductase enzymes not involved in 5α-reduction [2].

Derivatization Optimization for GC-MS/MS Workflows

Given that 17α-methyl-5β-androstane-3α,17β-diol and its isomeric counterparts are poorly detectable by LC-ESI-MS/MS without derivatization [1], this compound serves as a model substrate for developing and optimizing per-TMS and alternative derivatization protocols for GC-MS/MS. Its well-characterized fragmentation pattern (including characteristic ions at m/z 435, 270, 255, 143) and defined Rf of 0.3 by TLC (ethyl acetate/dichloromethane 2:8) [2] facilitate method transfer and reproducibility testing across laboratories.

Application
Selection Property
Validation Focus
GC-MS Doping Control Calibration
ISO 17034 metrological traceability
Retention time and fragmentation pattern verification against co-mass isomers
Forensic Toxicology Confirmation
Chiral chromatographic resolution context
Baseline separation from 5α,3α isomeric interference
Pharmacokinetic Metabolic Profiling
Isomer-specific standard purity
Ratio matching to major metabolite abundance windows in target matrices
Derivatization Protocol Optimization
GC-MS/MS platform compatibility
Characteristic ion ratio confirmation (m/z 435, 270, 255) and method transfer reproducibility
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